molecular formula C8H13NO2 B14796493 Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14796493
M. Wt: 155.19 g/mol
InChI Key: DQASNVBNVNCIGT-VQVTYTSYSA-N
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Description

Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.

Uniqueness

Methyl (1S,2S,4R)-7-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-5-2-3-7(6)9-5/h5-7,9H,2-4H2,1H3/t5-,6+,7+/m1/s1

InChI Key

DQASNVBNVNCIGT-VQVTYTSYSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2CC[C@@H]1N2

Canonical SMILES

COC(=O)C1CC2CCC1N2

Origin of Product

United States

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